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Compound of Interest

Compound Name: Silane, (2,4,6-trimethylphenyl)-

CAS No.: 120578-34-9

Cat. No.: B3046170

Get Quote

Executive Summary
Mesitylsilane (

) is a primary silane characterized by significant steric hindrance around the silicon center.
Unlike unhindered silanes (e.g.,

) that readily polymerize to polysilanes,

typically undergoes dehydrogenative dimerization to form 1,2-dimesityldisilane or cross-
dehydrogenative coupling (CDC) with nucleophiles.

This guide details two high-fidelity protocols:

Rh-Catalyzed Homocoupling: Selective synthesis of 1,2-dimesityldisilane (

).

Ir-Catalyzed Cross-Coupling: Synthesis of hindered silazanes (

) for pharmaceutical applications.
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Mechanistic Principles
The Steric Governor
The "Mesityl Effect" dictates the reaction pathway. The ortho-methyl groups block the

continuous chain growth required for polymerization (

-type chain extension is disfavored). Consequently, the reaction is kinetically trapped at the
dimer stage or requires highly open catalytic centers for cross-coupling.

Catalyst Selection Logic
Rhodium (I) Complexes (e.g., Wilkinson's Catalyst): Preferred for homocoupling. The

mechanism involves oxidative addition of the Si-H bond, followed by silylene-like

intermediate stabilization or

-bond metathesis, releasing

.

Iridium (III) Pincer Complexes: Preferred for cross-coupling (CDC) with amines. The pincer

ligand enforces a specific geometry that allows the bulky silane and amine to approach the

metal center, facilitating N-H/Si-H activation without overcrowding.

Reaction Pathway Diagram
The following diagram illustrates the divergent pathways for Mesitylsilane activation based on

catalyst choice.
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Figure 1: Divergent catalytic pathways for Mesitylsilane activation. Rhodium favors Si-Si

dimerization, while Iridium promotes Si-N cross-coupling.

Experimental Protocols
Protocol A: Homocoupling to 1,2-Dimesityldisilane
Objective: Synthesize the stable dimer

using Wilkinson's Catalyst. This compound is a precursor for delivering "Mesitylsilylene"
(:SiMesH).

Reagents:

Mesitylsilane (

): 1.0 mmol (150 mg)

Catalyst:

(Wilkinson's Catalyst): 1.0 mol% (9.2 mg)

Solvent: Benzene-

or Toluene (dry, degassed): 1.0 mL

Atmosphere: Argon or Nitrogen (Strictly anaerobic)

Workflow:

Glovebox Setup: In an inert atmosphere glovebox, weigh

into a J-Young NMR tube or a Schlenk flask.

Solvation: Add dry Benzene-

(0.5 mL) to dissolve the catalyst. The solution should appear deep red.

Substrate Addition: Slowly add

(1.0 mmol) dissolved in the remaining solvent.
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Observation: Gas evolution (

) will begin immediately.

Reaction: Seal the vessel and heat to 60°C in an oil bath.

Monitoring: Monitor reaction progress via

NMR. Look for the disappearance of the

triplet (

ppm) and the appearance of the

multiplet for the disilane (

ppm).

Completion: Reaction is typically complete within 12–24 hours.

Workup: Remove solvent in vacuo. The product can be purified by recrystallization from

pentane at -30°C.

Data Interpretation:

Component
1H NMR Signal
(C6D6)

Multiplicity Integral

| Monomer (

) |

3.92 ppm | Triplet (

Hz) | 3H | | Dimer (

) |

4.35 ppm | Multiplet (Higher order) | 4H | | Byproduct (

) |
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4.47 ppm | Singlet | - |

Protocol B: Cross-Dehydrogenative Coupling (CDC) with
Amines
Objective: Synthesize N-Mesitylsilyl-morpholine (Model Silazane). This reaction is valuable for

installing bulky silyl protecting groups on amines.

Reagents:

Mesitylsilane (

): 1.2 mmol (Excess ensures mono-substitution)

Morpholine: 1.0 mmol

Catalyst:

or commercially available Ir-pincer complex: 2.0 mol%

Solvent: THF (dry): 2.0 mL

Workflow:

Catalyst Activation: In a Schlenk tube, dissolve the Ir-catalyst in THF. If using a precatalyst

like

, adding a weak base (e.g.,

, 5 mol%) may accelerate activation.

Addition: Add Morpholine first, followed by Mesitylsilane.

Note: Adding the silane last prevents rapid homocoupling side reactions.

Conditions: Stir at Room Temperature (25°C). The reaction is often exothermic.

Visual Check: Vigorous bubbling (

) indicates active coupling.
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Timecourse: 1–4 hours.

Purification: Filter through a short pad of Celite to remove iridium black (if formed).

Evaporate volatiles.[1] The bulky product is often a viscous oil or low-melting solid.

Troubleshooting & Optimization
Solvent Effects

Non-polar (Benzene/Toluene): Best for Homocoupling. Promotes aggregation of the catalyst

and substrate.

Polar (THF): Best for Cross-Coupling. Solubilizes the amine and stabilizes the polar

transition states in the CDC mechanism.

Handling "Dead" Reactions
If

evolution stops prematurely:

H2 Saturation: The headspace may be saturated with

, inhibiting the reversible reductive elimination step. Action: Freeze-pump-thaw the solution to
remove dissolved

.

Ligand Inhibition: In amine coupling, the amine substrate can bind too strongly to the metal

center (poisoning). Action: Increase temperature to 60°C to promote ligand dissociation or

use a bulkier catalyst (e.g., Iridium-Pincer).

Safety: Silane Pyrophoricity
While

is less pyrophoric than

due to the bulky aryl group, it generates highly flammable

gas.
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Ventilation: Always perform reactions in a fume hood or glovebox.

Quenching: Quench residual silane with isopropanol/KOH carefully.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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